molecular formula C9H18N2O4S B8357522 N-[2-(Boc-amino)ethyl]ethenesulfonamide

N-[2-(Boc-amino)ethyl]ethenesulfonamide

Cat. No. B8357522
M. Wt: 250.32 g/mol
InChI Key: GVIKIENGBAHDOI-UHFFFAOYSA-N
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Patent
US09309243B2

Procedure details

tert-Butyl N-(2-aminoethyl)carbamate (5.00 g, 31.2 mmol) was dissolved in dry dichloromethane (50 mL). Triethylamine (7.02 g, 68.7 mmol) was added and the mixture was cooled in an ice bath, with stirring. 2-Chloroethanesulfonyl chloride (5.09 g, 31.2 mmol) was added dropwise, and the ice bath was removed. The mixture was stirred and allowed to warm to room temperature, stirring overnight. The mixture was partitioned between dichloromethane (150 mL) and 1.5M aqueous sodium carbonate solution (75 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo to give the title compound (7.81 g, quantitative, contains 0.4 equivalents of triethylamine) as a colourless oil. δH (d6-DMSO) 6.53 (dd, 1H, J 16.6, 9.9 Hz), 6.24 (d, 1H, J 16.6 Hz), 5.95 (d, 1H, J 9.9 Hz), 5.06 (br s, 2H), 3.31-3.27 (m, 2H), 3.16-3.12 (m, 2H), 1.45 (s, 9H). LCMS (ES+) 251 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
5.09 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.Cl[CH2:20][CH2:21][S:22](Cl)(=[O:24])=[O:23]>ClCCl>[CH:21]([S:22]([NH:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9])(=[O:24])=[O:23])=[CH2:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.09 g
Type
reactant
Smiles
ClCCS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
The mixture was stirred
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between dichloromethane (150 mL) and 1.5M aqueous sodium carbonate solution (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(=C)S(=O)(=O)NCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.81 g
AMOUNT: EQUIVALENTS
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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